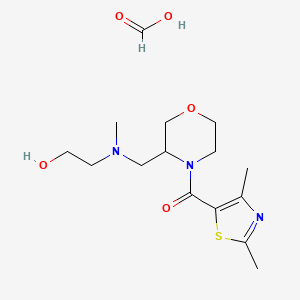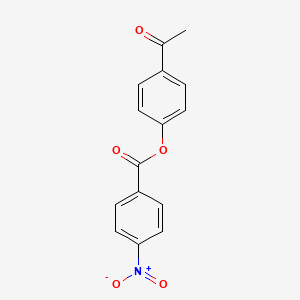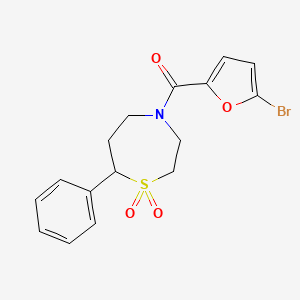![molecular formula C17H20N4O2 B2893343 N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207051-74-8](/img/structure/B2893343.png)
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
BenchChem offers high-quality N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrrole and Indole Alkaloids Discovery
Research on pyrrole and indole alkaloids from endophytic fungi isolated from mangrove plants has led to the identification of novel compounds with unique structures. These discoveries are pivotal for understanding the bioactivity of compounds derived from natural sources and their potential applications in medicine and agriculture. Such studies exemplify the ongoing exploration of natural products for novel bioactive compounds, contributing to fields like pharmacognosy and drug discovery (Li et al., 2008).
Antimicrobial Agent Synthesis
The synthesis and characterization of novel indole and pyrimidine derivatives, evaluated for their antibacterial and antifungal activities, highlight the potential of these compounds as antimicrobial agents. This research underscores the importance of chemical synthesis in developing new therapeutic agents to combat resistant microbial strains, contributing significantly to the field of medicinal chemistry and pharmaceutical sciences (Debnath & Ganguly, 2015).
Antiallergic Compounds Development
The development of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents through comprehensive synthesis and evaluation processes demonstrates the potential of targeted chemical modifications to produce highly effective antiallergic compounds. This research is crucial for the development of new therapeutic options for allergies, showcasing the intersection of organic chemistry and pharmacology (Menciu et al., 1999).
Corrosion Inhibition
Studies on the synthesis and evaluation of novel acetamide derivatives as corrosion inhibitors illustrate the application of chemical compounds in industrial settings, particularly in protecting metals against corrosion. This research highlights the interdisciplinary approach combining chemistry and materials science to solve practical problems, offering insights into the design of more efficient and environmentally friendly corrosion inhibitors (Yıldırım & Cetin, 2008).
Analytical Chemistry Applications
The development of versatile aminoacetamide electrophore reagents for trace organic analysis demonstrates the compound's utility in enhancing detection capabilities in analytical chemistry. Such innovations are crucial for advancing analytical methods, enabling more sensitive and specific detection of organic compounds in various samples (Lu & Giese, 2000).
Propiedades
IUPAC Name |
N-butan-2-yl-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-11(3)19-14(22)8-21-9-18-15-12-7-10(2)5-6-13(12)20-16(15)17(21)23/h5-7,9,11,20H,4,8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZNNOHLFAYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate](/img/structure/B2893261.png)
![3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B2893263.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2893265.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)
![N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide](/img/structure/B2893271.png)
![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)
![2-(4-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2893274.png)

![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2893277.png)


